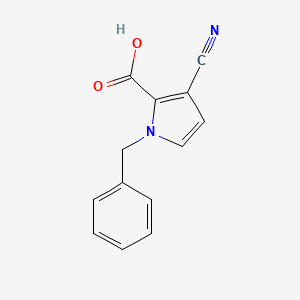

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid

説明

Molecular Architecture and Crystallographic Analysis

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid (C₁₃H₁₀N₂O₂) features a pyrrole ring substituted with a benzyl group at the 1-position, a cyano group at the 3-position, and a carboxylic acid moiety at the 2-position. The molecular weight is 226.23 g/mol, with a planar pyrrole core stabilized by conjugated π-electron systems. While direct crystallographic data for this compound remains unreported, related structures provide insights. For example, 4-bromo-1H-pyrrole-2-carboxylic acid exhibits a dihedral angle of 14.1° between the carboxylic acid group and the pyrrole plane, suggesting similar out-of-plane distortions in substituted analogs. The benzyl group likely introduces steric effects, as seen in 2-amino-1-benzyl-1H-pyrrole-3-carbonitrile, where the benzyl substituent adopts a conformation perpendicular to the pyrrole ring to minimize steric clashes.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀N₂O₂ | |

| Molecular Weight | 226.23 g/mol | |

| SMILES Notation | C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N |

特性

IUPAC Name |

1-benzyl-3-cyanopyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-11-6-7-15(12(11)13(16)17)9-10-4-2-1-3-5-10/h1-7H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSXWJNRGTYXBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=C2C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Pyrrole Ring Formation

The pyrrole ring is commonly synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine. This method provides a straightforward route to the pyrrole core, which can then be further functionalized.

Introduction of the Benzyl Group

The benzyl group is typically introduced by nucleophilic substitution of the pyrrole nitrogen with benzyl halides (e.g., benzyl bromide). This alkylation step is crucial for obtaining the 1-benzyl substitution pattern. The reaction is often carried out under reflux conditions in polar solvents such as methanol or dimethyl sulfoxide (DMSO).

Cyano Group Incorporation

The cyano group at the 3-position can be introduced via nucleophilic substitution using cyanide salts such as potassium cyanide (KCN). This step may be integrated into a one-pot procedure where the bromide intermediate undergoes substitution followed by cyclization to form the cyano-substituted pyrrole or indole derivatives.

Carboxylic Acid Functionalization

The carboxylic acid group at the 2-position is often introduced by hydrolysis of ester precursors or direct carboxylation reactions. For example, methyl or ethyl esters of 1-benzyl-pyrrole-2-carboxylic acid can be hydrolyzed under basic conditions (e.g., potassium hydroxide in methanol) followed by acidification to yield the free acid with high yield (up to 95.5% reported).

Representative Synthetic Procedure

A typical synthetic route based on literature data is summarized below:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 1,4-Dicarbonyl compound + NH3 or primary amine | Paal-Knorr synthesis to form pyrrole ring | Variable |

| 2 | Benzyl bromide, base, reflux in methanol or DMSO | N-alkylation to introduce benzyl group | High |

| 3 | KCN, DMSO, 100 °C, 12 h + DBN base, 12 h | Nucleophilic substitution to add cyano group | 70–90 |

| 4 | KOH in methanol, reflux, then acidification | Hydrolysis of ester to carboxylic acid | 95.5 |

One-Pot Modified Madelung Synthesis Approach

Recent advances include a one-pot, two-step modified Madelung synthesis that efficiently produces 1,2-disubstituted-3-cyanoindoles, which are structurally related to the target compound. This method involves:

- Nucleophilic substitution of benzyl bromide with cyanide in DMSO at 100 °C.

- Subsequent cyclization promoted by a base such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN).

- Purification by column chromatography yields the cyano-substituted product as a white to pale yellow solid.

This approach offers operational simplicity and good yields (typically 70–90%) and can be adapted for the synthesis of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid derivatives.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Methanol, DMSO | Polar solvents favor substitution |

| Temperature | Reflux (methanol) or 100 °C (DMSO) | Elevated temperature improves yield |

| Base | Potassium hydroxide, DBN | DBN promotes cyclization step |

| Reaction Time | 12–24 hours | Sequential addition of reagents needed |

| Purification | Silica gel column chromatography | PE/CH2Cl2 mixtures commonly used |

Research Findings and Yields

- Hydrolysis of methyl esters of 1-benzyl-pyrrole-2-carboxylic acid under reflux with KOH in methanol yields the free acid with 95.5% efficiency.

- One-pot cyanation and cyclization reactions using KCN and DBN in DMSO provide cyano-substituted pyrrole derivatives in yields ranging from 70% to 90%.

- Benzylation reactions using benzyl bromide under reflux conditions typically proceed with high conversion and selectivity.

The preparation of this compound involves a combination of classical heterocyclic synthesis (Paal-Knorr), nucleophilic substitution for benzyl and cyano group introduction, and ester hydrolysis to yield the carboxylic acid. Modern one-pot methods employing cyanide substitution and base-promoted cyclization have improved efficiency and yield. Reaction conditions such as solvent choice, temperature, and base are critical for optimizing product purity and yield.

This synthesis is well-documented in peer-reviewed journals and patents, providing a robust foundation for laboratory and industrial scale preparation.

化学反応の分析

Types of Reactions

1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions.

Major Products Formed

Oxidation: Products may include pyrrole derivatives with ketone or aldehyde groups.

Reduction: The primary product is the corresponding amine derivative.

Substitution: Various substituted pyrrole derivatives depending on the reagents used.

科学的研究の応用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that derivatives of pyrrole carboxylic acids, including 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, exhibit significant antibacterial properties. These compounds have been studied as potential inhibitors of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. Inhibition of these enzymes can lead to bacterial cell death, making these compounds promising candidates for developing new antibiotics .

2. Antiviral Properties

The compound has also been investigated for its antiviral activity. Studies suggest that certain pyrrole derivatives can inhibit viral replication by interfering with viral polymerases. This mechanism is crucial for developing antiviral drugs targeting RNA viruses, including those responsible for severe respiratory infections .

3. Cancer Research

There is ongoing research into the anticancer properties of this compound. Preliminary studies have shown that it may induce apoptosis in cancer cells through various pathways, including the modulation of signaling pathways associated with cell survival and proliferation. The compound's ability to target specific cancer cell types makes it a candidate for further investigation in oncological studies .

Material Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its derivatives have been explored as materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of cyano groups enhances the electron-withdrawing capacity, improving the charge transport properties necessary for efficient device performance .

2. Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer or cross-linking agent in the synthesis of novel polymers with tailored properties. Its ability to form stable bonds and participate in various polymerization reactions opens avenues for creating materials with specific mechanical and thermal characteristics .

Agricultural Chemistry Applications

1. Pesticides and Herbicides

The synthesis of pyrrole-based compounds has shown promise in agricultural applications, particularly as pesticides and herbicides. Research suggests that derivatives of this compound can effectively target specific pests while minimizing harm to non-target organisms. This selective action is crucial for developing sustainable agricultural practices .

2. Plant Growth Regulators

Additionally, compounds related to this compound are being studied as plant growth regulators. These substances can influence plant growth patterns by modulating hormonal pathways, potentially leading to enhanced crop yields and resilience against environmental stressors .

Case Studies

作用機序

The mechanism of action of 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

類似化合物との比較

Table 1: Structural Comparison of Pyrrole-2-carboxylic Acid Derivatives

Key Observations :

- Lipophilicity: The benzyl group in the target compound increases hydrophobicity compared to unsubstituted analogs like 3-cyano-1H-pyrrole-2-carboxylic acid .

- Reactivity: The cyano group at position 3 may enhance electrophilicity, facilitating nucleophilic additions or cyclizations, unlike the hydroxymethyl or aldehyde groups in other derivatives .

- Bioactivity: Fused heterocycles (e.g., pyrrolo[2,3-c]pyridine in ) exhibit distinct bioactivity profiles (e.g., kinase inhibition) compared to monocyclic pyrroles .

Key Observations :

Key Observations :

- The cyano group in 3-cyano-1H-pyrrole-2-carboxylic acid increases acute toxicity (Category 4 oral toxicity) compared to non-cyano analogs .

- Benzylation improves stability by reducing moisture sensitivity .

生物活性

1-Benzyl-3-cyano-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and comparative studies with similar compounds.

Molecular Characteristics:

| Property | Value |

|---|---|

| CAS No. | 105788-28-1 |

| Molecular Formula | C13H11N3O2 |

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors involved in various biochemical pathways. The compound may function as an inhibitor or modulator, influencing signal transduction pathways that lead to therapeutic effects. For instance, it has been shown to inhibit certain enzymes linked to cancer cell proliferation and antimicrobial resistance.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrrole derivatives, including this compound. Research indicates that compounds within this class exhibit significant activity against bacterial strains, including drug-resistant pathogens.

Case Study: Antitubercular Activity

A notable study focused on the antitubercular activity of pyrrole derivatives demonstrated that modifications in the structure significantly affect biological potency. Compounds similar to this compound were evaluated for their Minimum Inhibitory Concentration (MIC) against Mycobacterium tuberculosis. The findings revealed that certain substitutions enhanced efficacy, with MIC values reaching as low as 0.016 μg/mL for some derivatives .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies emphasize that the presence of electron-withdrawing groups and specific substituents on the pyrrole ring can enhance biological activity. For instance:

- Electron-withdrawing groups such as cyano or carbonyl increase the compound's reactivity and interaction with biological targets.

- Bulky substituents on the carboxylic acid moiety have been shown to improve binding affinity and potency against various pathogens.

Comparative Analysis

When compared to similar compounds, such as 1-benzyl-3-cyano-1H-indole derivatives, this compound exhibits distinct chemical reactivity and biological efficacy:

| Compound | MIC (μg/mL) | Biological Activity |

|---|---|---|

| 1-Benzyl-3-cyano-1H-pyrrole | <0.016 | Antitubercular |

| 1-Benzyl-3-cyano-1H-indole | >0.5 | Moderate antibacterial |

| Isoniazid | 0.25 | First-line antitubercular |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-benzyl-3-cyano-1H-pyrrole-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step functionalization of pyrrole precursors. For example, 1-benzyl derivatives can be synthesized via cyclization of azide intermediates followed by aromatization with agents like phosphorus oxychloride, as demonstrated in the synthesis of analogous pyrrolo-furo-pyridine carboxylic acids . Introducing the cyano group may require nitrile precursors or post-functionalization using cyanation reagents (e.g., trimethylsilyl cyanide). Key factors include temperature control (e.g., diphenylether for cyclization at ~200°C) and stoichiometric ratios to minimize side reactions. Yields are often improved by slow addition of benzylating agents (e.g., benzyl bromide) in anhydrous solvents like DMF .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to confirm substituent positions and hydrogen-bonding motifs (e.g., dimerization via N–H···O interactions observed in pyrrole-carboxylic acids) .

- Spectroscopy : Use / NMR to verify benzyl and cyano group integration (e.g., cyano carbons appear at ~115 ppm in ). IR spectroscopy can confirm carboxylic acid (O–H stretch ~2500–3000 cm) and nitrile (C≡N ~2200 cm) functionalities .

- Computational analysis : Perform DFT calculations to map electron density distribution, particularly the electron-withdrawing effects of the cyano group on the pyrrole ring’s aromaticity .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Hazard mitigation : Use PPE (gloves, goggles) due to risks of skin/eye irritation (Category 2 H315/H319) and respiratory tract irritation (H335) observed in related cyano-pyrrole derivatives .

- Waste disposal : Neutralize acidic waste with bicarbonate before disposal. Store in airtight containers away from oxidizing agents to prevent exothermic decomposition.

Advanced Research Questions

Q. How does the 1-benzyl substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The benzyl group enhances steric bulk, which may hinder Buchwald-Hartwig amination or Suzuki-Miyaura coupling at the 2-carboxylic acid position. To optimize, use Pd catalysts with bulky ligands (e.g., XPhos) and polar aprotic solvents (DMSO or DMF) at elevated temperatures (80–120°C). Comparative studies with 1-methyl analogs (e.g., 1-methyl-4-trifluoromethyl derivatives) suggest benzyl groups improve solubility in organic phases, facilitating purification .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antitumor vs. kinase inhibition) may arise from assay conditions or impurities.

- Purity validation : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to confirm >95% purity.

- Assay standardization : Compare cytotoxicity (MTT assay) across multiple cell lines (e.g., HeLa vs. MCF-7) under controlled O levels to account for metabolic interference from the cyano group .

- Structural analogs : Synthesize and test 3-cyano vs. 3-carboxy derivatives to isolate the cyano group’s contribution to activity .

Q. How can computational modeling guide the design of derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., kinases). The cyano group’s electron-withdrawing nature may enhance interactions with catalytic lysine residues.

- QSAR analysis : Train models on logP, polar surface area, and H-bond donor/acceptor counts from PubChem data to prioritize derivatives with improved bioavailability .

- Metabolic stability : Predict cytochrome P450 interactions using SwissADME to flag derivatives prone to rapid hepatic clearance .

Q. What advanced analytical techniques can detect trace impurities in synthesized batches?

- Methodological Answer :

- LC-MS/MS : Identify low-abundance byproducts (e.g., de-cyanated or over-benzylated species) with MRM transitions specific to expected m/z values.

- NMR impurity profiling : Use -NMR (if fluorinated analogs are present) or -DOSY to distinguish aggregates from covalent impurities .

- Elemental analysis : Confirm C/H/N ratios deviate <0.3% from theoretical values to ensure synthetic fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。